4-Isopropoxy-3-methoxybenzohydrazide
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Overview
Description
4-Isopropoxy-3-methoxybenzohydrazide is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol This compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzohydrazide core
Preparation Methods
The synthesis of 4-Isopropoxy-3-methoxybenzohydrazide typically involves the reaction of 4-isopropoxy-3-methoxybenzoic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Isopropoxy-3-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropoxy groups, leading to the formation of different substituted benzohydrazides.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Isopropoxy-3-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features make it a promising scaffold for drug design.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
4-Isopropoxy-3-methoxybenzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-Isopropoxy-3-methylbenzohydrazide: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical and biological properties.
4-Methoxybenzohydrazide: Lacks the isopropoxy group, which may result in different reactivity and applications.
3-Isopropoxy-4-methoxybenzohydrazide:
Properties
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-9-5-4-8(11(14)13-12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWGCOPUKPGJNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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